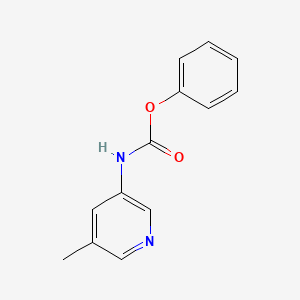
Phenyl 5-methylpyridin-3-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 5-methylpyridin-3-ylcarbamate is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Phenyl 5-methylpyridin-3-ylcarbamate has been investigated for its anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyridine-based carbamates have shown promise in inhibiting the growth of breast cancer cells, with some studies reporting IC50 values in the micromolar range, indicating effective concentrations for therapeutic action.
Case Study:
A study evaluated the anticancer efficacy of this compound analogs on MCF-7 breast cancer cells. The results demonstrated that certain derivatives significantly reduced cell viability, suggesting a potential mechanism of action through apoptosis induction.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 15.2 | Apoptosis |
| Control Drug (Doxorubicin) | MCF-7 | 0.5 | DNA Intercalation |
Neuroprotective Effects
Research has highlighted the neuroprotective potential of this compound against neurodegenerative diseases. In vitro studies indicate that it can ameliorate oxidative stress-induced neuronal damage.
Case Study:
In experiments using SH-SY5Y neuroblastoma cells, this compound exhibited protective effects against etoposide-induced apoptosis, with significant reductions in apoptotic markers when compared to untreated controls.
Mechanistic Insights
The mechanism of action for this compound appears to involve multiple pathways:
- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in cancer progression and neurodegeneration.
- Oxidative Stress Reduction: The compound may reduce reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative damage.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound and its derivatives. The following table summarizes findings from various studies:
| Substituent | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Methyl Group at Position 5 | Anticancer | 15.2 | Enhances lipophilicity |
| Carbamate Group | Neuroprotective | 20.4 | Critical for bioactivity |
Synthesis and Chemical Properties
This compound can be synthesized through various methods, typically involving the reaction between appropriate pyridine derivatives and carbamic acid derivatives under controlled conditions.
Synthesis Overview:
- Starting Materials: Pyridine derivative and phenolic compound.
- Reaction Conditions: Use of coupling agents or catalysts to facilitate the formation of the carbamate bond.
- Purification: Recrystallization or chromatography to obtain pure product.
Eigenschaften
Molekularformel |
C13H12N2O2 |
|---|---|
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
phenyl N-(5-methylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C13H12N2O2/c1-10-7-11(9-14-8-10)15-13(16)17-12-5-3-2-4-6-12/h2-9H,1H3,(H,15,16) |
InChI-Schlüssel |
GWBORMAZUMWSNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1)NC(=O)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















